molecular formula C15H10F2O B7705464 (E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one CAS No. 1197288-71-3

(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one

Cat. No. B7705464
CAS RN: 1197288-71-3
M. Wt: 244.23 g/mol
InChI Key: SPRJNZICBSNGAX-RMKNXTFCSA-N
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Description

(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one, also known as DFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFP is a chalcone derivative that contains a conjugated system of double bonds, which makes it highly reactive and biologically active.

Scientific Research Applications

  • Synthesis and Substituent Effects :

    • A study detailed the synthesis of substituted compounds similar to "(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one", highlighting the effects of different substituents on the compound's properties (Balaji et al., 2015).
  • Physical Properties and Interactions :

    • Research on a related compound, "3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one", focused on its refractive indices in different solvent mixtures, providing insights into its physical properties and solute-solvent interactions (Chavan & Gop, 2016).
  • Antimicrobial Activities :

    • A study on the antimicrobial activities of compounds structurally similar to "(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one" revealed varying levels of antimicrobial effectiveness depending on the substituents used (Balaji et al., 2017).
  • Molecular Structure and Spectroscopy :

    • Detailed molecular structure and spectroscopic analysis of compounds like "(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one" have been conducted, providing insights into their chemical behavior and potential applications (Najiya et al., 2014).
  • Corrosion Inhibition :

    • Chalcone derivatives, similar in structure to "(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one", have been studied for their potential as corrosion inhibitors for carbon steel, revealing significant inhibition properties (Thoume et al., 2021).
  • Antioxidant and Antidiabetic Activities :

    • Certain derivatives of "(E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one" have been synthesized and evaluated for their antioxidant and antidiabetic activities, showing potential therapeutic applications (Sulpizio et al., 2016; Patil et al., 2013).
  • Nonlinear Optical Properties :

    • Studies on nonlinear optical properties of similar compounds have been conducted, highlighting their potential use in optoelectronic applications (Shkir et al., 2019).

properties

IUPAC Name

(E)-1-(3,4-difluorophenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRJNZICBSNGAX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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